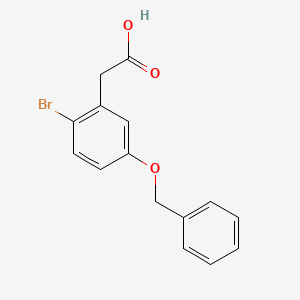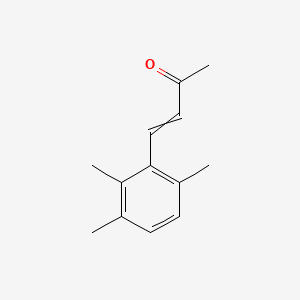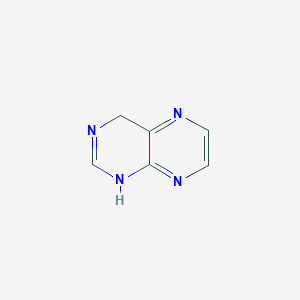
Heptan-3-yl 2-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptan-3-yl 2-bromoacetate is an organic compound with the molecular formula C9H17BrO2 It is an ester derived from heptan-3-ol and bromoacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptan-3-yl 2-bromoacetate can be synthesized through the esterification reaction between heptan-3-ol and bromoacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Heptan-3-yl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield heptan-3-ol and bromoacetic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as heptan-3-yl azide or heptan-3-yl thiocyanate.
Hydrolysis: Heptan-3-ol and bromoacetic acid.
Reduction: Heptan-3-yl alcohol.
Wissenschaftliche Forschungsanwendungen
Heptan-3-yl 2-bromoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of heptan-3-yl 2-bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Heptan-3-yl acetate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromoacetate: Similar reactivity but with a shorter alkyl chain, affecting its physical properties and solubility.
Heptan-3-yl chloroacetate: Contains a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: Heptan-3-yl 2-bromoacetate is unique due to its specific combination of a heptan-3-yl group and a bromoacetate moiety, which imparts distinct reactivity and applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
59956-53-5 |
|---|---|
Molekularformel |
C9H17BrO2 |
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
heptan-3-yl 2-bromoacetate |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-8(4-2)12-9(11)7-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
YISRSMKWOWPTKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)OC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)








